![molecular formula C10H18O3 B15306585 Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and a propanoate ester group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate typically involves the esterification of 3-hydroxycyclohexanepropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxocyclohexanepropanoic acid or 3-carboxycyclohexanepropanoic acid.
Reduction: Formation of 3-hydroxycyclohexylpropanol.
Substitution: Formation of 3-chlorocyclohexylpropanoate or 3-bromocyclohexylpropanoate.
Applications De Recherche Scientifique
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism of action of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxycyclohexylpropanoate: Similar structure but lacks the racemic mixture.
Ethyl 3-hydroxycyclohexylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Cyclohexanepropanoic acid: The parent acid without esterification.
Uniqueness
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is unique due to its racemic mixture, which provides a combination of stereoisomers. This racemic nature can lead to different biological activities and interactions compared to its non-racemic counterparts .
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 3-[(1S,3S)-3-hydroxycyclohexyl]propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Clé InChI |
ALNISZMNKBCWPQ-IUCAKERBSA-N |
SMILES isomérique |
COC(=O)CC[C@@H]1CCC[C@@H](C1)O |
SMILES canonique |
COC(=O)CCC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


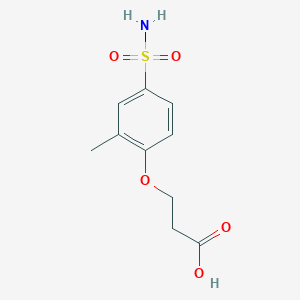
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
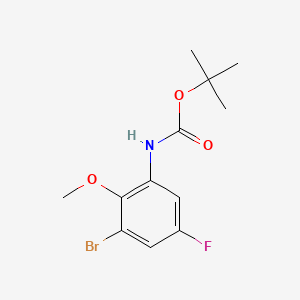
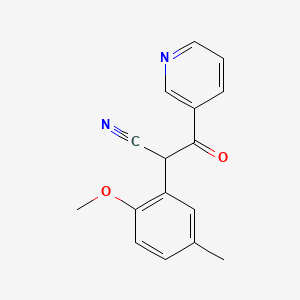

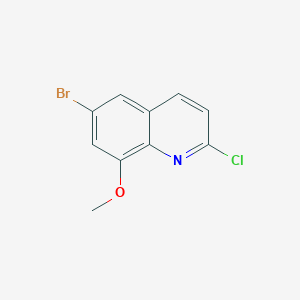
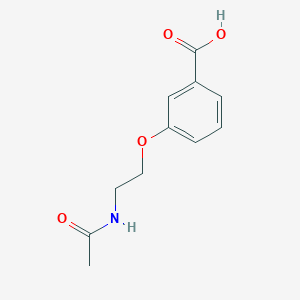

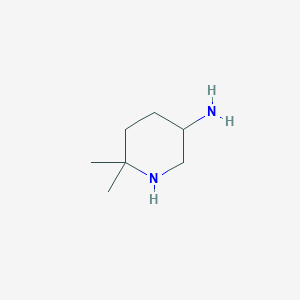

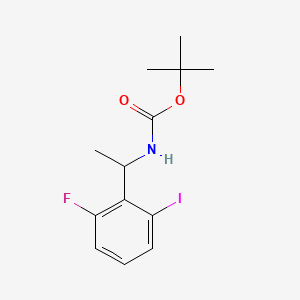
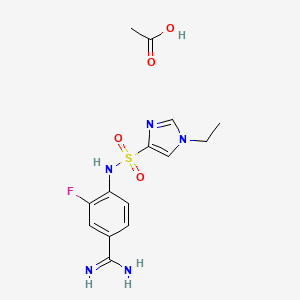
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
